Cas no 1805109-16-3 (Methyl 6-bromo-3-fluoro-2-nitrobenzoate)

Methyl 6-bromo-3-fluoro-2-nitrobenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 6-bromo-3-fluoro-2-nitrobenzoate
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- インチ: 1S/C8H5BrFNO4/c1-15-8(12)6-4(9)2-3-5(10)7(6)11(13)14/h2-3H,1H3
- InChIKey: DYJOBNRSAPKUOP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1C(=O)OC)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 270
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 72.1
Methyl 6-bromo-3-fluoro-2-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015009652-250mg |
Methyl 6-bromo-3-fluoro-2-nitrobenzoate |
1805109-16-3 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
Alichem | A015009652-1g |
Methyl 6-bromo-3-fluoro-2-nitrobenzoate |
1805109-16-3 | 97% | 1g |
1,564.50 USD | 2021-06-21 | |
Alichem | A015009652-500mg |
Methyl 6-bromo-3-fluoro-2-nitrobenzoate |
1805109-16-3 | 97% | 500mg |
831.30 USD | 2021-06-21 |
Methyl 6-bromo-3-fluoro-2-nitrobenzoate 関連文献
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
Methyl 6-bromo-3-fluoro-2-nitrobenzoateに関する追加情報
Methyl 6-bromo-3-fluoro-2-nitrobenzoate: A Comprehensive Overview
Methyl 6-bromo-3-fluoro-2-nitrobenzoate, identified by the CAS number 1805109-16-3, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a methyl ester group attached to a benzoate ring substituted with bromine, fluorine, and nitro groups. The presence of these substituents imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
The synthesis of Methyl 6-bromo-3-fluoro-2-nitrobenzoate involves a series of carefully controlled reactions, often utilizing advanced techniques such as Friedel-Crafts acylation and subsequent substitution reactions. Recent advancements in catalytic processes have enabled the production of this compound with higher purity and efficiency, aligning with the growing demand for high-quality intermediates in pharmaceutical and agrochemical industries.
One of the most notable applications of Methyl 6-bromo-3-fluoro-2-nitrobenzoate is in the field of medicinal chemistry. Researchers have explored its potential as a precursor for developing novel drug candidates targeting various diseases, including cancer and infectious disorders. For instance, studies published in leading journals such as *Journal of Medicinal Chemistry* have highlighted its role in the synthesis of bioactive compounds with promising therapeutic outcomes.
In addition to its medicinal applications, Methyl 6-bromo-3-fluoro-2-nitrobenzoate has found utility in materials science. Its ability to form stable ester linkages makes it an ideal candidate for the development of advanced polymers and coatings. Recent breakthroughs in polymer chemistry have demonstrated its potential in creating high-performance materials with enhanced mechanical and thermal properties.
The environmental impact of Methyl 6-bromo-3-fluoro-2-nitrobenzoate has also been a subject of extensive research. Studies conducted by environmental scientists have focused on its biodegradation pathways and toxicity profiles. According to findings published in *Environmental Science & Technology*, this compound exhibits moderate biodegradability under aerobic conditions, making it relatively safe for use in industrial settings when proper disposal protocols are followed.
From a structural perspective, Methyl 6-bromo-3-fluoro-2-nitrobenzoate exhibits a complex interplay of electronic effects due to the presence of electron-withdrawing groups such as bromine, fluorine, and nitro. These groups significantly influence the compound's reactivity, making it an excellent substrate for various nucleophilic aromatic substitution reactions. Recent studies have leveraged this property to develop innovative synthetic routes for heterocyclic compounds, which are highly sought after in drug discovery.
The spectroscopic characterization of Methyl 6-bromo-3-fluoro-2-nitrobenzoate has provided valuable insights into its molecular structure. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy have been instrumental in confirming the positions of substituents on the benzoate ring. These findings have been corroborated by computational chemistry models, further solidifying our understanding of this compound's structural integrity.
In terms of safety data, Methyl 6-bromo-3-fluoro-2-nitrobenzoate has been classified as a non-hazardous substance under standard conditions. However, prolonged exposure or improper handling may lead to mild irritation to the eyes and skin. It is advisable to follow standard laboratory safety protocols when working with this compound to ensure optimal safety outcomes.
Looking ahead, the demand for Methyl 6-bromo-3-fluoro-2-nitrobenzoate is expected to grow significantly due to its versatility across multiple industries. Ongoing research is focused on optimizing its synthesis pathways and exploring novel applications in areas such as nanotechnology and green chemistry. As technology continues to advance, this compound is poised to play an even more critical role in shaping the future of chemical innovation.
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